Trinexapac-ethyl

描述

Trinexapac-ethyl is a synthetic plant growth regulator derived from cyclohexanecarboxylate. It is primarily used to inhibit the biosynthesis of gibberellins, which are plant hormones responsible for promoting cell elongation and growth. This compound is widely applied as a foliar spray on cereal crops such as barley, durum wheat, oats, rye, triticale, and wheat, as well as on oilseed rape, sugarcane, grassland, amenity turf, and managed turf .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of trinexapac-ethyl involves several key steps:

Reaction of Acetoacetic Ester with Diethyl Maleate: Under the action of an alkali, acetoacetic ester reacts with diethyl maleate to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of an alkali, followed by acidification to yield ethyl 3,5-cyclohexyldione-formate.

Esterification: The ethyl 3,5-cyclohexyldione-formate is esterified with cyclopropyl formyl chloride in the presence of an acid-binding agent to produce ethyl 4-cyclopropylformacyl-3,5-dione cyclohexane-carboxylate.

Final Reaction: The final product is obtained by reacting the esterified compound with an organic alkali and a catalyst.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and fewer byproducts. The process involves high-pressure condensation, cyclization, and esterification reactions under controlled conditions to ensure high purity and quality of the final product .

化学反应分析

Types of Reactions: Trinexapac-ethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .

科学研究应用

Cereal Crops

Trinexapac-ethyl is primarily applied in cereal crops such as barley and wheat. Studies have shown that it effectively reduces stem elongation, which minimizes lodging—a common problem that can severely affect yield. For instance, research conducted in Poland demonstrated that applying this compound at reduced doses combined with adjuvants resulted in significant reductions in stem height without compromising grain yield or quality .

Sugarcane

In sugarcane cultivation, this compound has been found to influence growth dynamics positively. A study indicated that its application decreased the height and increased the stem diameter of sugarcane plants while affecting yield parameters such as the number of tillers . The timing and frequency of applications were critical, with optimal results observed when applied at specific growth stages.

Turf Management

This compound is extensively utilized in turf management to control growth rates in various grass species. Its application reduces mowing frequency and enhances turf quality by promoting denser growth. Research indicates that the compound significantly decreased grass growth while improving overall turf aesthetics . The interaction between this compound and mineral fertilizers further optimized growth suppression, leading to environmental benefits through reduced maintenance needs.

Environmental Stress Management

Recent studies have highlighted this compound's role in enhancing plant resilience against environmental stressors. Its application has been associated with improved stress protection mechanisms, which could be crucial as climate variability increases . This aspect is particularly relevant for crops facing drought or nutrient deficiencies.

Safety and Regulatory Aspects

This compound has been evaluated for safety concerning human health and environmental impact. The European Food Safety Authority (EFSA) has concluded that it poses low toxicity risks when used according to regulatory guidelines . Long-term studies have shown no significant carcinogenic potential, making it a safer option compared to other chemical growth regulators .

Field Trials on Barley

A comprehensive field trial assessed the efficacy of this compound on barley under varying conditions. The study confirmed that both recommended and reduced doses effectively controlled stem elongation without adversely affecting grain yield or quality parameters like protein content .

Sugarcane Growth Trials

Another case study focused on sugarcane, where different application timings were tested. The findings indicated that this compound significantly influenced growth metrics such as bud distance and root volume, demonstrating its versatility across different crop types .

Tables

作用机制

Trinexapac-ethyl exerts its effects by inhibiting the biosynthesis of gibberellins, specifically by blocking the conversion of inactive gibberellin precursors to their active forms. This inhibition results in reduced cell elongation and shorter, thicker stems. The compound is quickly absorbed by plant stems and leaves and is transported to the growing points, where it exerts its regulatory effects .

相似化合物的比较

Fluazifop-P-butyl: Another plant growth regulator used to control grass growth.

Propiconazole: A fungicide with growth-regulating properties.

Pyrimethanil: A fungicide that also affects plant growth.

Uniqueness of Trinexapac-ethyl: this compound is unique in its specific inhibition of gibberellin biosynthesis, which makes it highly effective in controlling plant height and preventing lodging. Its rapid absorption and systemic action further enhance its effectiveness compared to other similar compounds .

生物活性

Trinexapac-ethyl (TE) is a plant growth regulator widely used in agriculture and turf management. Its primary function is to inhibit the biosynthesis of gibberellins, which are hormones that promote growth in plants. This inhibition leads to various biological effects, including reduced growth rates, altered plant morphology, and improved yield characteristics in certain crops.

This compound acts by blocking the gibberellin biosynthetic pathway. Gibberellins are crucial for stem elongation, seed germination, and flowering. By inhibiting their production, TE effectively reduces internode length and promotes sturdier plant structures, which is particularly beneficial in preventing lodging in cereal crops like barley and wheat .

Effects on Crop Growth and Yield

Research has demonstrated that this compound significantly influences the growth patterns and yield of various crops. Below are key findings from studies:

- Sugarcane : A study indicated that this compound application decreased the number of buds and root volume but increased stem diameter when applied sequentially. The compound also positively affected sugar content during extended harvest periods .

- Cereal Grains : In barley and wheat, TE applications resulted in shorter stems, reducing the risk of lodging before harvest, which can lead to yield loss. The compound has been shown to enhance the overall robustness of these plants .

Case Studies

-

Sugarcane Growth Study :

- Objective : To evaluate the impact of TE on sugarcane growth.

- Methodology : A randomized complete block design was used with varying application times (120, 200, 240 days after bud burst) and application frequencies (one or two).

- Results : Sequential applications led to increased tiller numbers and stem diameter but reduced height and root volume .

-

Golf Course Turf Management :

- Objective : To assess the dermal exposure risks associated with TE use among manual sprayer workers.

- Methodology : Exposure intensity (EI) was measured using absorbent patches across different body sections.

- Findings : Workers using manual sprayers had significantly higher exposure risks compared to those using hand-held sprayers, indicating a need for improved safety measures .

Toxicological Profile

This compound exhibits low acute toxicity with classification as Toxicity Category II for oral and dermal exposure. Chronic toxicity studies indicate no significant carcinogenic effects in animal models, although reproductive toxicity was observed at high doses (above 300 mg/kg/day) .

| Toxicity Type | Classification | Observed Effects |

|---|---|---|

| Acute Oral | Toxicity Category II | Low toxicity levels |

| Dermal | Toxicity Category II | No skin sensitization |

| Chronic | Non-carcinogenic | No tumor formation observed |

Ecological Impact

The ecological risk assessment indicates that this compound poses minimal risks to non-target organisms. Studies have shown no acute or chronic risks for terrestrial mammals or aquatic organisms based on registered uses. The primary exposure route for terrestrial organisms is dietary, while aquatic organisms are primarily exposed through runoff or spray drift .

属性

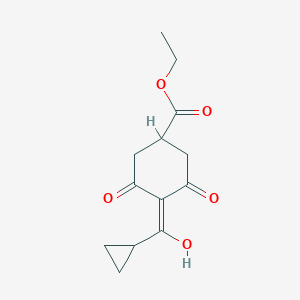

IUPAC Name |

ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKCCVTVZORVGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032535 | |

| Record name | Trinexapac-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

WHITE POWDER. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133 °C | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent) | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.003 | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

95266-40-3 | |

| Record name | Trinexapac-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095266403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trinexapac-ethyl (ISO); ethyl 4-[cyclopropyl(hydroxy)methylene]-3,5-dioxocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W563T9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

36 °C | |

| Record name | TRINEXAPAC-ETHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1268 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of trinexapac-ethyl?

A1: this compound is a plant growth regulator that acts as a gibberellin (GA) biosynthesis inhibitor. [, , , ] It specifically inhibits the conversion of GA19 to GA20 in the GA pathway, ultimately leading to reduced internode elongation and a more compact plant structure. []

Q2: How does this compound's inhibition of gibberellin biosynthesis affect plant growth?

A2: Inhibiting gibberellin biosynthesis with this compound primarily affects plant height by reducing internode length. [, , , , , ] This leads to shorter, sturdier plants, often associated with increased lodging resistance in cereal crops like wheat. [, , , ]

Q3: Does this compound impact root growth?

A3: Research on the effects of this compound on root growth presents mixed findings. Some studies show no significant changes in root mass, [, ] while others report initial reductions in total root length and surface area followed by accelerated growth. []

Q4: Does this compound affect photosynthetic processes?

A4: While this compound can influence canopy architecture, directly impacting light interception, it generally does not negatively affect photosynthetic rates. [] In some cases, it can even enhance photosynthetic rates under shade conditions, potentially due to increased tiller density. []

Q5: Can this compound application improve stress tolerance in plants?

A5: Yes, research suggests that this compound may enhance stress tolerance in plants. Reduced respiration rates observed in treated plants could contribute to greater stress tolerance. [] Additionally, by promoting a more robust root system in some cases, this compound may improve water and nutrient uptake under stress. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H22O5, and its molecular weight is 294.34 g/mol.

Q7: Does this compound pose any environmental risks?

A7: While generally considered safe when used responsibly, further research is needed to fully understand the long-term environmental impact of this compound. [] Investigating its degradation pathways and potential effects on non-target organisms is crucial for sustainable use. []

Q8: Are there any alternatives to this compound for plant growth regulation?

A8: Yes, various other plant growth regulators are available, each with its own mode of action and target crops. Some alternatives include prohexadione-calcium, mepiquat chloride, and paclobutrazol. [, , , , , , ] The choice of the most suitable growth regulator depends on the specific crop, desired growth response, and environmental considerations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。